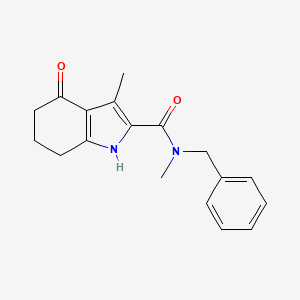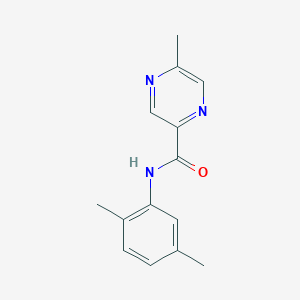![molecular formula C17H16N2O3 B7476386 4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7476386.png)
4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one is a chemical compound that has been extensively studied for its potential benefits in various scientific research applications. This compound is also known as “MAQ” and belongs to the class of quinoxaline derivatives. The unique structural features of MAQ make it a promising candidate for various biological studies.
Mécanisme D'action
The mechanism of action of MAQ is not fully understood. However, studies have suggested that MAQ may inhibit the activity of certain enzymes that are involved in cell proliferation and survival. Additionally, MAQ may induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
MAQ has been shown to have various biochemical and physiological effects. Studies have shown that MAQ can induce the production of ROS, which can lead to oxidative stress in cancer cells. Additionally, MAQ has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. These effects make MAQ a promising candidate for further research in the field of cancer biology.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MAQ in lab experiments is its ability to induce apoptosis in cancer cells. Additionally, MAQ has been shown to have low toxicity in normal cells, which makes it a promising candidate for further research. However, one of the limitations of using MAQ in lab experiments is its low solubility in water. This can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on MAQ. One area of research is to investigate the potential of MAQ as an anti-cancer agent in vivo. Additionally, further studies are needed to fully understand the mechanism of action of MAQ. Other potential areas of research include investigating the effects of MAQ on other diseases, such as neurodegenerative diseases and autoimmune disorders. Overall, MAQ has great potential for further research in the field of biological sciences.
Méthodes De Synthèse
The synthesis of MAQ involves the condensation of 2-methoxybenzoyl chloride and 2-aminophenylacetic acid in the presence of a base. The reaction takes place in a solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography. The yield of this reaction is typically around 60-70%.
Applications De Recherche Scientifique
MAQ has been studied extensively for its potential benefits in various scientific research applications. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that MAQ has anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, MAQ has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
Propriétés
IUPAC Name |
4-[2-(2-methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-15-9-5-2-6-12(15)10-17(21)19-11-16(20)18-13-7-3-4-8-14(13)19/h2-9H,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYPRZLQBZHKEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476329.png)


![4-[2-Cyano-3-(3-methoxyphenyl)prop-2-enamido]benzoic acid](/img/structure/B7476350.png)


![2-[acetyl(methyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7476374.png)
![2-Chloro-5-[(5-chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476379.png)

![3-fluoro-4-methyl-N-[2-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7476402.png)
![4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B7476406.png)
![4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7476411.png)